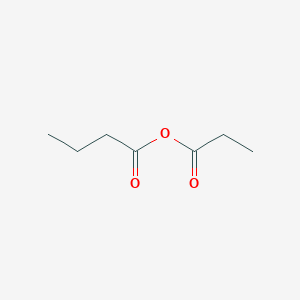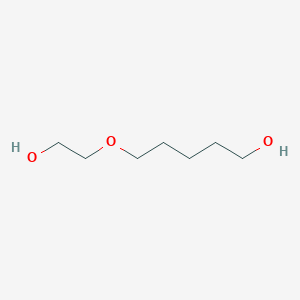![molecular formula C11H11NO5 B6597932 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid CAS No. 41426-86-2](/img/structure/B6597932.png)
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . It is categorized under aromatic heterocycles, tertiary amines, and carboxylic acids . This compound is known for its unique structure, which includes a carboxymethyl group and a 4-formylphenyl group attached to an amino acetic acid backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid typically involves the reaction of 4-formylphenylamine with chloroacetic acid under basic conditions . The reaction proceeds through nucleophilic substitution, where the amine group of 4-formylphenylamine attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
the general approach would involve large-scale synthesis using the same basic reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-[(carboxymethyl)(4-carboxyphenyl)amino]acetic acid
Reduction: 2-[(carboxymethyl)(4-hydroxymethylphenyl)amino]acetic acid
Substitution: Products vary based on the nucleophile used
Aplicaciones Científicas De Investigación
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is not well-understood. it is believed to interact with various molecular targets through its functional groups. The formyl group can form hydrogen bonds, while the carboxymethyl group can participate in ionic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(carboxymethyl)(4-hydroxyphenyl)amino]acetic acid
- 2-[(carboxymethyl)(4-methylphenyl)amino]acetic acid
- 2-[(carboxymethyl)(4-nitrophenyl)amino]acetic acid
Uniqueness
2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity compared to its analogs . This uniqueness makes it valuable for specific synthetic applications and potential biological interactions .
Propiedades
IUPAC Name |
2-[N-(carboxymethyl)-4-formylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-7-8-1-3-9(4-2-8)12(5-10(14)15)6-11(16)17/h1-4,7H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSZSQVWHQGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625879 |
Source


|
| Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41426-86-2 |
Source


|
| Record name | 2,2'-[(4-Formylphenyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one](/img/structure/B6597859.png)









![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

